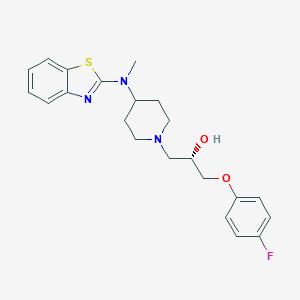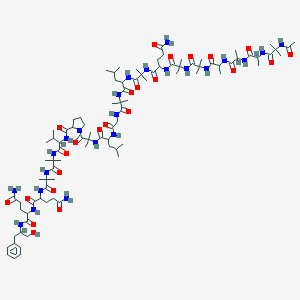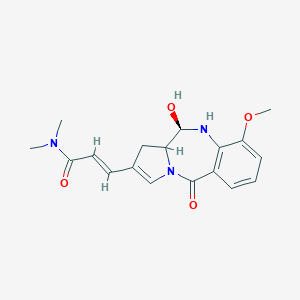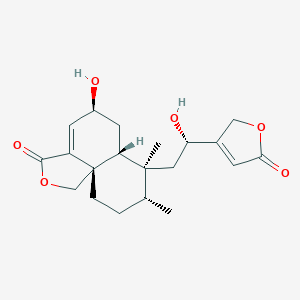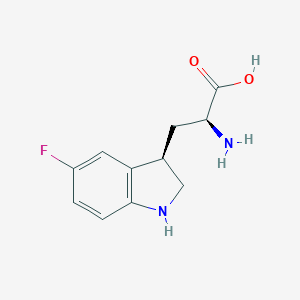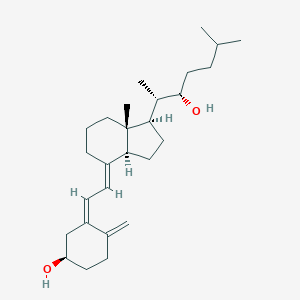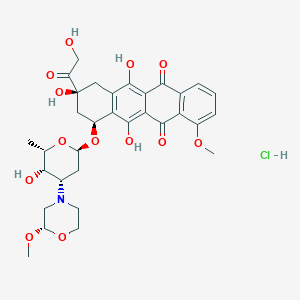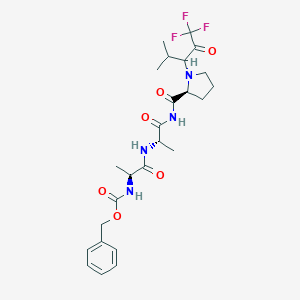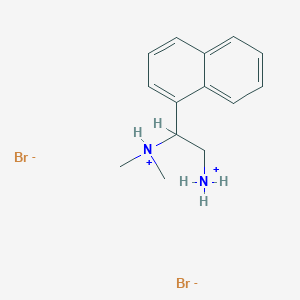
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneethylamine, beta-dimethylamino-, dihydrobromide is a chemical compound that has gained significant attention from the scientific community due to its various applications in scientific research. This compound is commonly referred to as NED or NEDA, and it is synthesized using a specific method that is both efficient and reliable. NEDA has been extensively studied, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been well-documented. In
Applications De Recherche Scientifique
NEDA has been widely used in scientific research, particularly in the field of neuroscience. It is commonly used as a fluorescent probe for the detection of monoamine transporters, such as the dopamine transporter. NEDA has also been used to study the role of monoamine transporters in various neurological disorders, including Parkinson's disease, depression, and addiction.
Mécanisme D'action
NEDA acts as a competitive inhibitor of monoamine transporters, particularly the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been shown to have various physiological effects, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
NEDA has been shown to have various biochemical and physiological effects, particularly in the brain. It has been found to increase dopamine levels in the striatum, leading to increased locomotor activity and reward-seeking behavior. NEDA has also been shown to increase the release of norepinephrine and serotonin in the prefrontal cortex, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
NEDA has several advantages for lab experiments, including its high selectivity for monoamine transporters and its ability to act as a fluorescent probe for these transporters. However, it also has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
Orientations Futures
There are several future directions for the study of NEDA. One area of research is the development of new fluorescent probes for monoamine transporters that are more selective and less toxic than NEDA. Another area of research is the study of the role of monoamine transporters in various neurological disorders, including addiction and depression. Additionally, the development of new drugs that target monoamine transporters could have significant therapeutic potential for these disorders.
Méthodes De Synthèse
NEDA is synthesized using a two-step process that involves the reaction of 1-naphthaleneethanamine with dimethylamine in the presence of a reducing agent, followed by the addition of hydrobromic acid to form the dihydrobromide salt. This method has been found to be highly efficient, with a yield of up to 90%.
Propriétés
Numéro CAS |
101931-21-9 |
|---|---|
Formule moléculaire |
C14H20Br2N2 |
Poids moléculaire |
376.13 g/mol |
Nom IUPAC |
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide |
InChI |
InChI=1S/C14H18N2.2BrH/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13;;/h3-9,14H,10,15H2,1-2H3;2*1H |
Clé InChI |
LHMKWOIURHALHZ-UHFFFAOYSA-N |
SMILES |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
SMILES canonique |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
Synonymes |
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



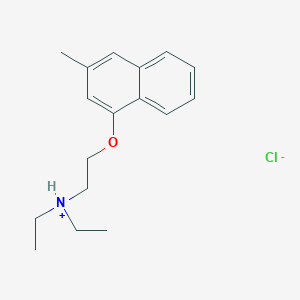
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
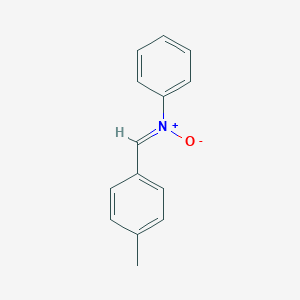
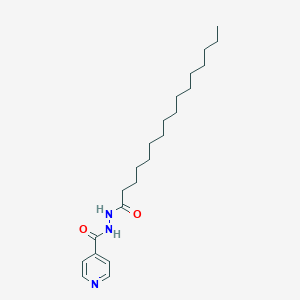
![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
